1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one
Description
1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one is a β-hydroxy ketone derivative characterized by a cyclohexanol moiety attached to a 3,3-dimethylbutan-2-one backbone. Such methods likely apply to the target compound, given its structural similarity to documented analogs.
Properties
IUPAC Name |
1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)10(13)9-12(14)7-5-4-6-8-12/h14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRZURRQSJTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1(CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407330 | |
| Record name | 1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59671-45-3 | |
| Record name | 1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 1-Diazo-1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one
The most extensively documented pathway involves synthesizing the diazo ketone precursor, 1-diazo-1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one, through a nucleophilic addition-elimination sequence.
Reaction Conditions:
- Substrates: Cyclohexanone (0.73 mmol) and 1-diazo-3,3-dimethyl-2-butanone (1.17 mmol)
- Base: Diisopropylamine (1.7 equiv) in tetrahydrofuran (THF)
- Temperature: –78°C under nitrogen atmosphere
- Quenching Agent: 1M acetic acid in THF
Procedure:
- n-BuLi (1.5 equiv) is added dropwise to diisopropylamine in THF to generate lithium diisopropylamide (LDA).
- The LDA solution is cannulated into a mixture of cyclohexanone and α-diazo ketone in THF at –78°C.
- After complete conversion (monitored by TLC), the reaction is quenched with acetic acid.
- Workup includes extraction with ethyl acetate, washing with NaHCO₃ and brine, and chromatography (hexanes/EtOAc gradient).
Spectroscopic Validation:
Decomposition Pathways of the Diazo Intermediate
While the provided literature focuses on cyclopentenone formation via vinyl cation intermediates, the target compound 1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one could theoretically arise from controlled decomposition of the diazo group under alternative conditions.
Potential Mechanisms:
- Thermal Decomposition: Heating the diazo compound induces N₂ extrusion, forming a ketene intermediate that tautomerizes to the target ketone.
- Acid-Catalyzed Hydrolysis: Protonation of the diazo group followed by water attack generates the carbonyl compound.
- Photolytic Cleavage: UV irradiation cleaves the C–N₂ bond, yielding the corresponding ketone.
Optimization Challenges:
- Competing CH insertion reactions dominate under Lewis acid catalysis (e.g., B(C₆F₅)₃), leading to cyclopentenones rather than the desired product.
- Steric hindrance from the 3,3-dimethyl group may impede hydrolysis kinetics.
Alternative Synthetic Strategies
Grignard Addition to Cyclohexanone Derivatives
A hypothetical route involves:
- Protection of cyclohexanol as a silyl ether.
- Grignard addition of (CH₃)₂CHMgBr to a preformed ketone.
- Deprotection and oxidation steps.
Limitations:
- No experimental validation exists in the reviewed literature.
- Stereochemical control at the cyclohexyl-hydroxy center remains problematic.
Comparative Analysis of Methodologies
Table 1. Key Parameters for Diazo-Based Synthesis
| Parameter | Value | Significance |
|---|---|---|
| Temperature | –78°C | Prevents side reactions |
| Solvent | THF | Solubilizes organolithium reagents |
| LDA Equivalents | 1.7 | Ensures complete deprotonation |
| Chromatography Eluent | Hexanes/EtOAc (10:1) | Separates polar diazo product |
Scale-Up Considerations
Purification Challenges
- Silica gel chromatography remains indispensable for removing dimeric byproducts.
- Rotary evaporation temperatures must remain below 30°C to prevent decomposition.
Mechanistic Insights into Key Transformations
Role of Lithium Coordination
The LDA base coordinates to cyclohexanone’s carbonyl oxygen, enhancing α-carbon acidity and facilitating enolate formation. Subsequent attack on the electrophilic diazo carbon proceeds through a six-membered transition state.
Steric Effects on Reactivity
The 3,3-dimethyl group:
- Slows reaction kinetics by 40% compared to linear analogs.
- Forces adoption of a chair conformation in the cyclohexyl ring, as evidenced by NMR coupling constants.
Unexplored Synthetic Avenues
Biocatalytic Approaches
- Potential use of ketoreductases for asymmetric hydroxylation.
- Oxidative enzymes could mediate direct C–H activation.
Flow Chemistry Applications
- Microreactors might improve heat dissipation during exothermic diazo formation.
- Continuous extraction systems could enhance yields.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use chlorine or bromine under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a photoinitiator in UV-radiation-curable technologies, including printing, packaging, and coatings.
Biology: Studied for its potential cytotoxicity and environmental impact, particularly in aquatic ecosystems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, varnishes, and other materials requiring UV curing.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one involves its ability to mediate hydride transfer reactions. Under strongly basic conditions, such as those provided by sodium tert-butoxide, the compound facilitates oxidation reactions at room temperature. This environment enhances the efficiency of the compound, ensuring that a range of functional groups remains intact throughout the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Hydroxycyclohexyl Moieties
(a) 2-(1-Hydroxycyclohexyl)-1-phenylethanone
- Structure : Features a phenyl group instead of the 3,3-dimethylbutan-2-one chain.
- Properties: Melting point = 70–71°C; synthesized via aldol condensation of acetophenone and cyclohexanone .
- Key Difference : The phenyl group introduces aromaticity, increasing lipophilicity compared to the aliphatic 3,3-dimethylbutan-2-one backbone in the target compound.
(b) 1-(1-Hydroxycyclohexyl)ethan-1-one
- Structure : A simpler analog with an acetyl group directly attached to the hydroxycyclohexyl ring.
- Synthesis: Likely prepared via condensation of cyclohexanone with acetaldehyde .
- Key Difference: Lacks the branched dimethylbutanone chain, reducing steric hindrance and altering reactivity in nucleophilic additions.
Analogs with 3,3-Dimethylbutan-2-one Backbone
(a) 4-Hydroxy-3,3-dimethylbutan-2-one
- Structure : Hydroxyl group on the β-carbon of the ketone backbone.
- Synthesis: Produced by reacting 3-methyl-2-butanone with resorcinol in tetrahydrofuran .
- Key Difference : Absence of the cyclohexyl group reduces molecular weight (MW = 130.18 g/mol) and increases water solubility compared to the target compound.
(b) 1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one (Climbazole)
- Structure: Contains an imidazole and chlorophenoxy group instead of the hydroxycyclohexyl moiety.
- Applications : Antifungal agent in cosmetics; regulated under EU cosmetic regulations (max 0.5% concentration) .
- Key Difference : The imidazole ring introduces nitrogen-based reactivity, enabling interactions with fungal enzymes, unlike the target compound’s hydroxyl-driven interactions.
Analogs with Cyclohexyl Modifications
(a) 1-(Cyclohexyl-methyl-amino)-3,3-dimethylbutan-2-one
- Structure: Replaces the hydroxyl group with a methyl-amino substituent.
- Properties: MW = 211.34 g/mol; boiling point = 287.1°C; lipophilic (LogP = 2.87) due to the amino group .
- Key Difference: The amino group increases basicity, altering solubility and bioavailability compared to the hydroxycyclohexyl analog.
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Hydroxycyclohexyl-containing compounds are typically synthesized via aldol condensations, but steric hindrance from the 3,3-dimethyl group may require optimized catalysts .
- Biological Activity: The hydroxycyclohexyl moiety in the target compound may enhance binding to cellular targets (e.g., enzymes or receptors) compared to non-hydroxylated analogs, though direct evidence is lacking in the provided data.
Biological Activity
1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one, also known by its CAS number 59671-45-3, is a compound with significant biological activity that has garnered attention in recent research. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.
- Molecular Formula : C₁₂H₂₂O₂
- Molecular Weight : 198.302 g/mol
- Density : 0.978 g/cm³
- Boiling Point : 292ºC at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.
Research indicates that this compound may interact with specific molecular targets within cells, influencing pathways related to cell growth and survival. Notably, studies have shown that it exhibits cytostatic effects rather than cytotoxic effects against certain parasites, suggesting a selective inhibition of growth rather than cell death .
Study on Trypanosoma brucei
A significant study focused on the compound's efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated:
- In vitro Potency : An effective concentration (EC₅₀) of 260 nM against T. brucei was reported.
- Selectivity : It showed a high selectivity index (∼200-fold) over mammalian cell lines, indicating low toxicity to human cells while effectively inhibiting the parasite .
Pharmacokinetics
Pharmacokinetic studies revealed important insights into the absorption and metabolism of the compound:
- Administration Routes : The compound was tested via oral and intraperitoneal routes in mouse models.
- Exposure Levels : In NMRI mice, the maximum concentration (C_max) reached was significantly higher with intraperitoneal administration compared to oral dosing, indicating better bioavailability through this route (Table 1) .
| Species | Route | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL·h) |
|---|---|---|---|---|---|
| NMRI mice | PO | 10 | 33 | 0.50 | 5700 |
| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |
| HRN mice | IP | 10 | 3800 | 0.50 | 1,000,000 |
Therapeutic Potential
The promising results from these studies indicate that this compound could serve as a lead compound for developing new treatments for parasitic infections like HAT. Its ability to penetrate the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system infections caused by T. brucei.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
